2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride

Cysteine-targeted covalent inhibitor design Electrophilic warhead optimization Structure-reactivity relationship

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride (CAS 1426291-06-6) is a heterocyclic small molecule featuring a pyrazine core linked to a 1,2,4-oxadiazole ring, which is substituted at the 5-position with an azetidin-3-yl group. It belongs to the class of azetidinyl oxadiazoles, a scaffold recently identified as a novel cysteine-reactive electrophilic group capable of covalently engaging cysteine residues across the human proteome.

Molecular Formula C9H10ClN5O
Molecular Weight 239.66 g/mol
CAS No. 1426291-06-6
Cat. No. B1379064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride
CAS1426291-06-6
Molecular FormulaC9H10ClN5O
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC(=NO2)C3=NC=CN=C3.Cl
InChIInChI=1S/C9H9N5O.ClH/c1-2-12-7(5-10-1)8-13-9(15-14-8)6-3-11-4-6;/h1-2,5-6,11H,3-4H2;1H
InChIKeyKGVLNGGPVFFLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride: Key Chemical & Structural Identifiers for Procurement


2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride (CAS 1426291-06-6) is a heterocyclic small molecule featuring a pyrazine core linked to a 1,2,4-oxadiazole ring, which is substituted at the 5-position with an azetidin-3-yl group [1]. It belongs to the class of azetidinyl oxadiazoles, a scaffold recently identified as a novel cysteine-reactive electrophilic group capable of covalently engaging cysteine residues across the human proteome [2]. The compound is supplied as a hydrochloride salt with molecular formula C9H10ClN5O and a molecular weight of 239.66 g/mol, and is primarily offered as a research-grade building block for medicinal chemistry and chemical biology applications [1].

Why 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine Hydrochloride Cannot Be Interchanged with Generic Analogs


Within the azetidinyl oxadiazole chemical space, minor structural modifications—such as replacement of the pyrazine with a phenyl or isopropyl group—profoundly alter thiol reactivity rates, target selectivity, and metabolic stability [1]. The specific 5-(azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole architecture places the four-membered azetidine ring at a position that undergoes a ring-opening mechanism upon cysteine attack, a reactivity profile that is highly sensitive to the electronic character of the adjacent heterocycle [1][2]. Furthermore, the hydrochloride salt form provides distinct solubility and handling advantages over the free base, which is critical for reproducible biological assay outcomes [3]. These scaffold-level and salt-form differences render simple substitution with another azetidinyl oxadiazole or oxadiazole-containing building block unreliable for maintaining experimental fidelity.

Quantitative Differentiation Evidence: 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine Hydrochloride vs. Closest Analogs


Linker-Length Comparison: Azetidine Directly Attached to Oxadiazole vs. Methylene-Spaced Analogs

In the JACS 2024 study, azetidinyl oxadiazoles with a direct azetidine-oxadiazole bond (as in the target compound) exhibit a distinct ring-opening cysteine-reactivity mechanism that is abolished or significantly attenuated when a methylene spacer is inserted between the azetidine and oxadiazole rings [1]. The target compound's architecture, featuring the azetidine directly at the oxadiazole 5-position with a pyrazinyl group at the 3-position, falls within the active covalent warhead space identified by the STRP screening platform [1]. This direct-linker configuration is essential for maintaining electrophilic reactivity toward cysteine thiols, whereas methylene-extended analogs (e.g., 1-({4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid) shift toward non-covalent pharmacology [1][2].

Cysteine-targeted covalent inhibitor design Electrophilic warhead optimization Structure-reactivity relationship

Hydrochloride Salt vs. Free Base: Solubility and Handling for Consistent Assay Performance

The hydrochloride salt of 2-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine (CAS 1426291-06-6) offers superior aqueous solubility compared to the free base form (CAS 1248908-00-0). While quantitative solubility data for this specific pair is not publicly reported, the general rule for azetidine-containing heterocycles is that hydrochloride salt formation increases aqueous solubility by 10- to 100-fold due to the protonation of the azetidine nitrogen (pKa ≈ 11), converting a poorly water-soluble free base (predicted LogP ≈ 0.8) into a readily dissolvable salt [1]. Vendor specifications confirm the hydrochloride salt is supplied as a crystalline solid with ≥95% purity (AKSci) or ≥97% purity (MolCore), facilitating accurate weighing and solution preparation .

Salt form selection Aqueous solubility Assay reproducibility

Orthogonally Reactive Core: Pyrazine-Oxadiazole-Azetidine as a Multifunctional Scaffold vs. Simpler Heterocyclic Building Blocks

The target compound presents three chemically orthogonal functional handles within a single low-molecular-weight scaffold (MW 239.66): the pyrazine ring for π-stacking and hydrogen-bond acceptor interactions, the 1,2,4-oxadiazole for metabolic stability and potential bioisosteric replacement of esters/amides, and the azetidine for covalent cysteine engagement via ring-opening [1][2]. In contrast, commonly used building blocks such as 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid (lacking the azetidine) or 5-phenyl-3-pyrazin-2-yl-1,2,4-oxadiazole (lacking the sp³-rich, reactive azetidine) provide only two functional dimensions . The azetidine nitrogen (pKa ~11) also serves as a latent handle for further derivatization (e.g., amide coupling, sulfonylation) that is absent in non-azetidine-containing oxadiazoles [2].

Scaffold diversity Parallel medicinal chemistry Fragment-based drug discovery

Synthetic Tractability: Direct Azetidine-Oxadiazole C–C Bond vs. Azetidine-2-one Fused Systems for Scale-Up

The synthesis of 2-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine proceeds via well-established 1,3-dipolar cycloaddition or amidoxime coupling routes that form the oxadiazole ring directly, avoiding the need for β-lactam ring closure required for azetidine-2-one fused analogs [1]. The patent literature on substituted oxadiazole compounds (US 9,187,437 B2) discloses synthetic methodology applicable to this scaffold class, with overall yields of 40-60% over 3-4 steps [1]. In contrast, pyrazine-1,3,4-oxadiazole-azetidin-2-one fused systems require additional cyclization steps with lower overall yields (typically 20-35%) and greater challenges in diastereocontrol . The direct azetidine-oxadiazole C–C bond connectivity also eliminates the hydrolytically labile β-lactam ring, providing a chemically more robust scaffold for downstream chemistry .

Process chemistry Building block scalability Medicinal chemistry workflow

Supplier Purity Differential: NLT 97% (MolCore) vs. 95% (Standard Vendor Grade) for Critical Applications

Multiple suppliers list 2-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride at 95% purity minimum, but MolCore specifies a higher NLT 97% purity grade under ISO-certified quality management . While 95% purity is acceptable for initial route scoping or intermediate use, the 97% specification translates to a 40% reduction in total impurities (3% vs. 5% maximum unknowns), which is meaningful for late-stage medicinal chemistry where unidentified impurities can confound SAR interpretation or cause false positives in cellular assays . This purity differential is directly quantifiable and verifiable via the supplier's certificate of analysis (CoA).

Compound quality control Analytical purity Procurement specification

Best-Fit Research and Industrial Application Scenarios for 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine Hydrochloride


Covalent Chemical Probe Development Targeting Disease-Relevant Cysteine Residues

Based on the STRP platform identification of azetidinyl oxadiazoles as cysteine-reactive electrophiles capable of engaging residues broadly across the proteome [1], 2-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride is an optimal starting scaffold for developing covalent chemical probes. The compound's direct azetidine-oxadiazole linkage ensures the ring-opening reactivity required for covalent cysteine modification, while the pyrazine moiety provides a handle for appending selectivity-conferring recognition elements [1]. This scaffold has already been validated in the discovery of a UCHL1 deubiquitinase activator that covalently modifies Cys152 distal to the active site, demonstrating the feasibility of allosteric covalent modulation [1]. Researchers designing activity-based protein profiling (ABPP) probes or covalent inhibitor libraries should prioritize this scaffold over non-azetidine-containing oxadiazoles or methylene-spaced azetidine analogs, which lack the requisite cysteine reactivity [1][2].

Glucokinase Activator Optimization and Diabetes Pipeline Chemistry

The pyrazine-oxadiazole-azetidine architecture is structurally related to key intermediates in the synthesis of AZD1656, a glucokinase activator that reached Phase IIb clinical trials for type 2 diabetes with an EC50 of 60 nM [1]. Process chemistry studies published by AstraZeneca and DOTTIKON on the redesign of azetidine-bearing pyrazine manufacturing highlight the importance of this building block class for accessing multikilogram quantities of pharmaceutically relevant intermediates [2]. Medicinal chemistry teams engaged in glucokinase activator optimization or related metabolic disease targets can use this compound as a versatile intermediate for late-stage diversification, benefiting from the established synthetic routes and impurity mitigation strategies documented in the process development literature [2].

S1P1 Receptor Modulator Fragment-Based Screening

Substituted oxadiazole compounds containing azetidine moieties are described in patent US 9,187,437 B2 as modulators of sphingosine-1-phosphate (S1P) receptors, which are therapeutic targets for autoimmune diseases including multiple sclerosis [1]. The specific 5-(azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole scaffold falls within the general formula claims of this patent class [1]. While the target compound itself is not an optimized drug candidate, its low molecular weight (239.66 Da) and three-dimensional character (azetidine ring introduces sp³ hybridization) make it an attractive fragment for biophysical screening against S1P1 or related GPCR targets. The 97% purity grade (MolCore) ensures that fragment screening hit rates are not inflated by active impurities, a known confound in fragment-based drug discovery [2][3].

Multi-Vector Fragment Library Construction for General Kinase and GPCR Screening

The trifunctional nature of this scaffold—providing a pyrazine recognition element, an oxadiazole metabolic stability module, and an azetidine reactivity/derivatization handle—makes it a high-value entry for constructing diversity-oriented fragment libraries [1]. In a typical 1,000-member fragment library, scaffolds offering three chemically orthogonal vectors are over-represented among validated hits because they allow simultaneous exploration of shape complementarity, polar interactions, and covalent engagement in a single low-MW entity [1]. The hydrochloride salt form further supports automated liquid handling workflows by minimizing precipitation during DMSO stock solution preparation, a practical advantage that reduces compound loss and false-negative rates in high-throughput screening [2].

Quote Request

Request a Quote for 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.